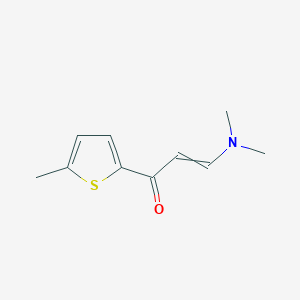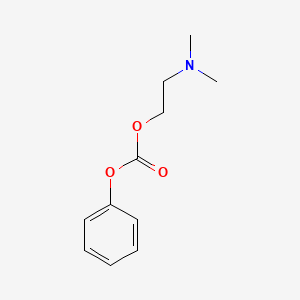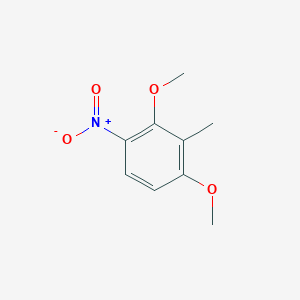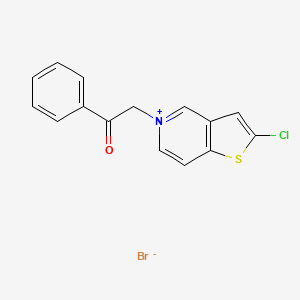
2,2-bis(p-chlorophenyl)hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) is an organofluorine compound characterized by the presence of hexafluoropropane and chlorobenzene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) typically involves the reaction of 1,1,1,3,3,3-hexafluoropropane with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The hexafluoropropane group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets. The hexafluoropropane group can interact with various enzymes and receptors, modulating their activity. The chlorobenzene groups can participate in binding interactions with proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoropropane: Known for its use as a refrigerant and fire suppressant.
4-Chlorobenzene: A simple aromatic compound used in various chemical syntheses.
The uniqueness of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) lies in its combination of hexafluoropropane and chlorobenzene groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88964-96-9 |
|---|---|
Molecular Formula |
C15H8Cl2F6 |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H |
InChI Key |
RXMGEHVYVGPSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)

![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)





![1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol](/img/structure/B8579933.png)

